

Talmapimod pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

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Talmapimod at a Glance

Talmapimod (SCIO-469) is an orally active, selective, and ATP-competitive p38 α mitogen-activated protein kinase (MAPK) inhibitor [1]. It was investigated as a potential anti-inflammatory drug and advanced to Phase II clinical trials for conditions including rheumatoid arthritis, multiple myeloma, and bone marrow diseases [2] [3].

Property	Detail
Drug Type	Small molecule [3]
Molecular Formula	$C_{27}H_{30}ClFN_4O_3$ [1]
CAS Registry No.	309913-83-5 [1]
Primary Target	p38 α MAPK [1]
Mechanism of Action	p38 MAPK inhibitor [3]
Highest Phase of Development	Phase II (status: Pending) [3]

Quantitative Pharmacological Data

The following table summarizes the key potency and selectivity data available from preclinical studies.

Parameter	Value	Description / Assay
p38 α IC ₅₀	9 nM	Enzyme inhibition [1]
p38 β IC ₅₀	90 nM	Enzyme inhibition [1]
Selectivity	>2000-fold	Selective over 20 other kinases, including other MAPKs [1]
Cellular Activity (IC ₅₀)	300 nM	Inhibition of LPS-induced TNF- α production in human whole blood [4]
In Vitro Efficacy	100-200 nM	Concentration that inhibits phosphorylation of p38 MAPK in multiple myeloma cells after 1 hour [1]

Experimental Protocols from Key Studies

The methodologies from published studies provide insight into how **talmapimod**'s activity is validated.

In Vitro Mechanism and Efficacy Studies

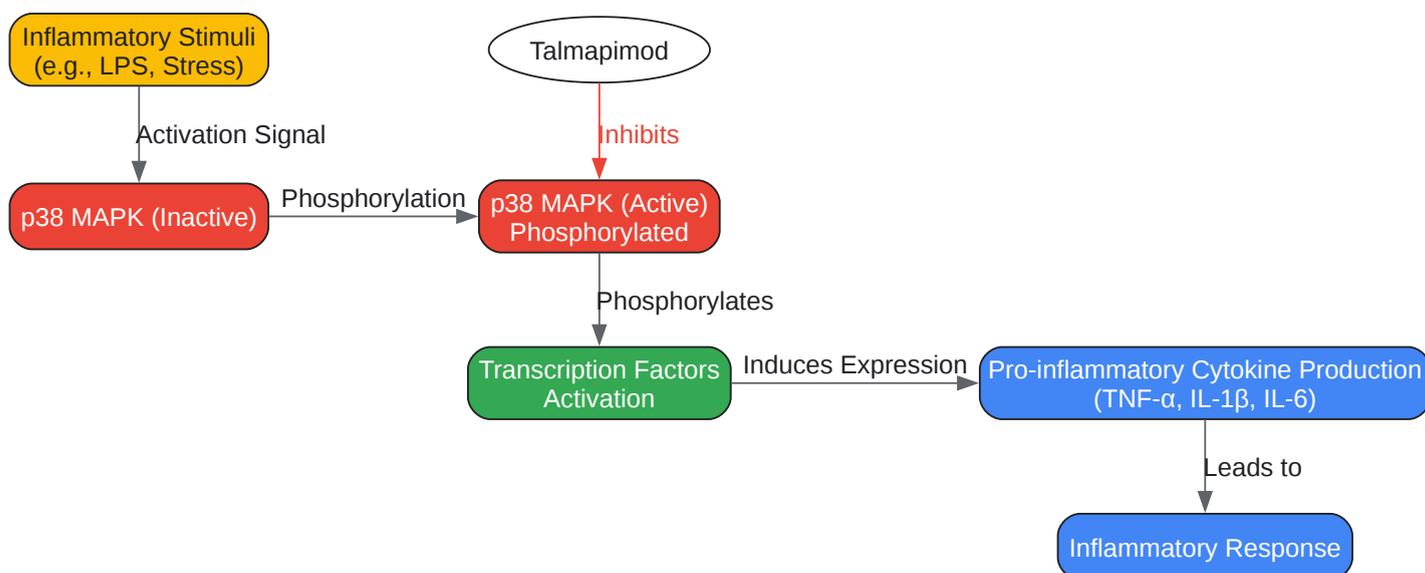
- **Western Blot Analysis:** Studies in multiple myeloma (MM) cell lines (e.g., MM.1S, U266) typically treat cells with **talmapimod** at concentrations of **100-200 nM for 1 hour** to assess its effect on inhibiting p38 MAPK phosphorylation [1].
- **Enzymatic Assay:** Inhibition of p38 α MAPK enzyme activity is measured using specific biochemical assays to determine the IC₅₀ value. One study also identified a **talmapimod** analogue as a potent inhibitor of both p38 α MAPK and COX-2, suggesting a potential polypharmacological mechanism [2].
- **Cytokine Inhibition:** The compound's ability to suppress lipopolysaccharide (LPS)-induced TNF- α production is tested in **human whole blood**, a system that mimics the physiological milieu [1] [4].

In Vivo Efficacy Models

- **Animal Model:** Anti-tumor efficacy has been evaluated in **six-week-old male triple immune-deficient BNX mice** implanted with RPMI-8226 multiple myeloma tumors [1].
- **Dosing Protocol:** In one study, **talmapimod** was administered **orally at 10, 30, and 90 mg/kg, twice daily for 14 days** [1].
- **Result:** The treatment led to a **dose-dependent reduction in tumor growth** [1].

p38 MAPK Signaling Pathway

The diagram below illustrates the core signaling pathway that **talmapimod** inhibits, which is central to its proposed anti-inflammatory effects.



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Talmapimod inhibits activated p38 MAPK, blocking the production of pro-inflammatory cytokines.

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References

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